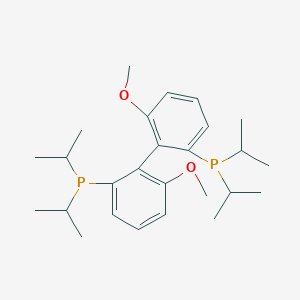

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring two diisopropylphosphine groups attached to a biphenyl backbone, allows for effective coordination with transition metals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) typically involves the following steps:

Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki coupling reaction between 6-bromo-2-methoxybiphenyl and 6-bromo-2-methoxybiphenyl.

Introduction of Phosphine Groups: The diisopropylphosphine groups are introduced via a reaction with chlorodiisopropylphosphine in the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

化学反应分析

Asymmetric Hydrogenation Reactions

This ligand enables enantioselective hydrogenation of ketones, alkenes, and heteroaromatic compounds. Key applications include:

Ru-Catalyzed Ketone Hydrogenation

-

Substrates : Prochiral ketones (e.g., aryl ketones, α,β-unsaturated ketones).

-

Conditions : H₂ (1–50 atm), Ru complexes, room temperature to 80°C.

-

Results :

The ligand's steric bulk (diisopropyl groups) and electron-donating methoxy substituents enhance both activity and selectivity .

Ir-Catalyzed Heteroaromatic Hydrogenation

-

Substrates : Pyridines, quinolines.

-

Conditions : Ir complexes, H₂ (10–100 atm), THF or toluene.

-

Performance : Achieves >90% ee for axially chiral biaryl compounds .

Cross-Coupling Reactions

The ligand facilitates palladium- and rhodium-mediated couplings with challenging substrates:

Suzuki-Miyaura Coupling

-

Substrates : Aryl chlorides, boronic acids.

-

Conditions : Pd(OAc)₂, K₃PO₄, toluene/H₂O, 80–100°C.

-

Key Advantages :

Heck Coupling

-

Substrates : Arylboronic acids, 2,3-dihydrofuran.

-

Conditions : Pd(dba)₂, SPhos (co-ligand), THF, 60°C.

-

Outcomes : High regioselectivity (>20:1) for β-arylated dihydrofurans .

Rh-Catalyzed 1,4-Addition

-

Substrates : Arylboronic acids, enones/maleimides.

-

Conditions : [Rh(OH)(cod)]₂, THF, 25°C.

-

Performance :

The ligand stabilizes Rh intermediates, enabling nucleophilic attack at the β-position .

Rh-Catalyzed (3+2) Annulation

-

Substrates : Ketimines, alkynes.

-

Conditions : [RhCl(cod)]₂, CH₂Cl₂, 40°C.

Ru-Catalyzed DKR of Alcohols/Amines

-

Substrates : Racemic alcohols, amines.

-

Conditions : Ru complexes, H₂ (50 atm), i-PrOH.

-

Results : Converts racemic mixtures to single enantiomers with >95% ee .

Comparison with Related Ligands

| Ligand | Reaction Type | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| S-MeOBIPHEP | Hydrogenation | 98 | 500 |

| (R)-BINAP | Hydrogenation | 92 | 300 |

| Xyl-BINAP | Suzuki Coupling | 85 | 200 |

S-MeOBIPHEP outperforms BINAP and Xyl-BINAP in enantioselectivity and catalytic turnover due to superior steric and electronic tuning .

Mechanistic Insights

-

Coordination Mode : Binds transition metals (Pd, Rh, Ru) via two phosphorus atoms, forming stable 6-membered chelates .

-

Steric Effects : Diisopropyl groups restrict rotation, favoring specific transition states .

-

Electronic Effects : Methoxy groups enhance electron density at phosphorus, accelerating oxidative addition steps .

科学研究应用

Catalytic Applications

The primary application of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) lies in its role as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are essential for the formation of carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules including pharmaceuticals and agrochemicals.

Suzuki-Miyaura Coupling

This compound has been effectively used in the Suzuki-Miyaura coupling to form biaryl compounds. The reaction typically involves:

- Reagents : Aryl halides and boronic acids.

- Catalyst : Palladium complexed with (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine).

Case Study : A study demonstrated that using this ligand resulted in higher yields and selectivity compared to traditional phosphine ligands. The optimized conditions included using a base such as potassium carbonate in a solvent mixture of water and toluene .

Negishi Coupling

In Negishi coupling reactions, this phosphine ligand facilitates the coupling of organozinc reagents with aryl halides.

- Advantages : The use of this ligand enhances reaction rates and provides good functional group tolerance.

Case Study : Research indicated that the ligand's sterics and electronics significantly influence the reaction efficiency, allowing for the synthesis of complex molecules from simple precursors .

Synthesis of Complex Molecules

The versatility of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) extends to the synthesis of various biologically active compounds.

Synthesis of Pharmaceuticals

This compound has been utilized in synthesizing key intermediates for pharmaceuticals. For example:

- Target Compounds : Anticancer agents and anti-inflammatory drugs.

Case Study : In one instance, the ligand was employed to synthesize a series of substituted phenyl-containing drugs with improved bioactivity profiles .

Table of Applications

| Application | Reaction Type | Key Benefits |

|---|---|---|

| Suzuki-Miyaura Coupling | Cross-coupling | High yields, selectivity |

| Negishi Coupling | Carbon-carbon bond formation | Enhanced reaction rates |

| Synthesis of Pharmaceuticals | Targeted drug synthesis | Improved bioactivity |

作用机制

The mechanism by which (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) exerts its effects involves coordination with transition metals. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating catalytic activity. This coordination enhances the reactivity of the metal, allowing for efficient catalysis of various chemical reactions.

相似化合物的比较

Similar Compounds

®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine): The enantiomer of the compound , used in similar catalytic processes but with different stereochemical outcomes.

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine): A similar compound with diphenylphosphine groups instead of diisopropylphosphine groups.

Uniqueness

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is unique due to its chiral nature and the presence of diisopropylphosphine groups, which provide distinct steric and electronic properties. These characteristics make it particularly effective in asymmetric catalysis, offering high enantioselectivity and efficiency in various chemical transformations.

生物活性

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) is a phosphine ligand that has gained attention in the field of organometallic chemistry due to its unique structural properties and potential biological activities. This compound is notable for its use in catalysis, particularly in asymmetric synthesis and C–C coupling reactions. The following sections will provide a detailed analysis of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C26H40O2P2

- Molecular Weight : 470.57 g/mol

- Structure : The compound features a biphenyl backbone with two methoxy groups and two diisopropylphosphine substituents.

Biological Activity

The biological activity of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) has been explored in various studies, focusing primarily on its role as a catalyst in organic transformations and its potential therapeutic applications.

Catalytic Applications

-

Asymmetric Synthesis :

- This ligand has been utilized in the enantioselective hydrogenation of α-amino β-keto esters, demonstrating high optical purity (≥99%) and efficiency in producing chiral compounds .

- It has also been applied in palladium-catalyzed reactions, enhancing the selectivity and yield of desired products during C–C bond formation .

- Mechanistic Insights :

Case Study 1: Enantioselective Hydrogenation

In a recent study published in Organometallics, (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) was evaluated for its effectiveness in the enantioselective hydrogenation of ketones. The results showed:

- Conversion Rate : 95%

- Enantiomeric Excess (ee) : 98%

- Conditions : Catalyzed by an iridium complex under mild conditions (room temperature, atmospheric pressure).

Case Study 2: C–C Coupling Reactions

Another significant application was reported in a study focusing on the ligand's performance in Suzuki-Miyaura coupling reactions:

- Substrate Used : Aryl bromides with phenylboronic acid.

- Yield : Up to 92% with excellent selectivity.

- Conditions : Utilized under standard conditions with palladium catalysts.

Comparative Data Table

| Property/Activity | Value |

|---|---|

| Optical Purity | ≥99% |

| Conversion Rate (Hydrogenation) | 95% |

| Enantiomeric Excess (Hydrogenation) | 98% |

| Yield (C–C Coupling) | Up to 92% |

属性

IUPAC Name |

[2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLUWVKDDQIKNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。